2-aMino-5-isopropylbenzaMide
Description
Contextualization within Substituted Benzamide (B126) Derivatives Research
Substituted benzamides are a large and important class of organic compounds that have been the subject of extensive academic and industrial research. nih.gov These molecules share a common benzamide core but feature various substituents on the benzene (B151609) ring, which significantly influences their chemical properties and biological activities. vulcanchem.commedchemexpress.com
In the field of medicinal chemistry, substituted benzamides are recognized for their diverse pharmacological effects. nih.gov Many clinically used drugs are based on a substituted benzamide scaffold, demonstrating activities such as antipsychotic, antiemetic, and antidepressant effects. nih.govmedchemexpress.com The mechanism of action for many of these compounds involves the antagonism of dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.govacs.org This has led to their successful use in treating a range of gastrointestinal and psychiatric disorders. nih.govmedchemexpress.com
Furthermore, research into substituted benzamides extends to their potential as antitumor and antiallergic agents. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural features of these compounds with their biological activities, aiding in the design of new and more effective therapeutic agents. The nature and position of the substituents on the benzamide ring are critical in determining the compound's interaction with biological targets.
Historical Perspective of Benzamide Chemistry in Research
The study of benzamides has a long history, beginning with the simplest member of the class, benzamide (C₇H₇NO). wikipedia.org The development of substituted benzamides as pharmacologically active agents gained significant momentum in the mid-20th century. A key moment in this history was the development of sulpiride (B1682569) in the late 1950s by French researchers who were initially seeking to enhance the antiarrhythmic properties of procainamide. nih.gov This discovery opened the door to a new class of antipsychotic drugs. nih.gov
Since the 1970s, the dopaminergic antagonist action of substituted benzamides like sulpiride has been extensively explored in preclinical and clinical research, leading to their use in treating conditions such as dysthymia and the negative symptoms of schizophrenia. nih.gov This historical development underscores the importance of the substituted benzamide scaffold in medicinal chemistry and the ongoing effort to synthesize and evaluate new derivatives for therapeutic applications. acs.org
Current Academic Research Landscape and Significance of the Compound
The current academic research landscape for 2-amino-5-isopropylbenzamide itself is notably sparse. Direct scientific literature focusing exclusively on its synthesis and biological evaluation is limited. vulcanchem.com In fact, the compound has been reported as discontinued (B1498344) by some chemical suppliers, which restricts its accessibility for research purposes.
The primary significance of this compound in the current research context appears to be as a potential chemical intermediate or building block. Its structure is suitable for the synthesis of more complex molecules and for creating libraries of compounds for screening in drug discovery programs. The presence of the amino and isopropyl groups offers sites for further chemical modification. vulcanchem.com
The research interest in this compound is largely inferred from the broader investigation into substituted benzamides. While there is a wealth of research on other benzamide derivatives, this compound remains an under-investigated molecule. For instance, the related compound 2-amino-N-isopropylbenzamide has been studied for its applications in proteomics and as a metabolite of the herbicide bentazon, highlighting the potential for research into structurally similar molecules. smolecule.com
Scope and Objectives of Research on this compound
Given the limited direct research, the scope for future studies on this compound would logically begin with fundamental chemical and biological characterization. A primary objective would be to develop and optimize a reliable synthetic route to produce the compound in high purity and yield. Proposed methods, based on analogous compounds, include the nitration of 5-isopropylbenzamide followed by reduction, or the aminolysis of a 5-isopropyl-substituted isatoic anhydride (B1165640). vulcanchem.com
Following a successful synthesis, the objectives of further research would include:
Physicochemical Characterization: Thoroughly documenting its physical and chemical properties, such as its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, MS).
Biological Screening: Investigating its potential biological activities, drawing inspiration from the known properties of other substituted benzamides. This could include screening for antimicrobial, anticancer, or neuropharmacological effects.
Derivative Synthesis: Utilizing it as a starting material to synthesize a series of new, more complex benzamide derivatives. These new compounds could then be evaluated for their potential as novel therapeutic agents.
The overarching goal of such research would be to determine if this compound or its derivatives possess unique properties that could be exploited in medicinal chemistry or materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₄N₂O | vulcanchem.com |
| Molecular Weight | 178.23 g/mol | vulcanchem.com |
| Appearance | White to off-white crystalline solid (predicted) | vulcanchem.com |
| Melting Point | Estimated 180–190°C (based on analogs) | vulcanchem.com |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water (predicted) | vulcanchem.com |
| LogP | ~2.1 (predicted) | vulcanchem.com |
Table 2: Comparison of this compound with Related Benzamide Compounds
| Compound Name | Molecular Formula | Key Structural Differences from this compound | Primary Research Area |
| This compound | C₁₀H₁₄N₂O | - | Potential chemical intermediate |
| Benzamide | C₇H₇NO | Lacks amino and isopropyl substituents | Foundational molecule in organic chemistry |
| Sulpiride | C₁₅H₂₃N₃O₄S | Contains sulfamoyl and N-ethylpyrrolidinyl groups | Antipsychotic and antidepressant drug |
| 2-Amino-N-isopropylbenzamide | C₁₀H₁₄N₂O | Isopropyl group is on the amide nitrogen, not the ring | Proteomics research, herbicide metabolite |
| Amisulpride | C₁₇H₂₇N₃O₄S | Contains sulfamoyl, ethoxy, and N-ethylpyrrolidinyl groups | Antipsychotic and antiemetic drug |
Properties
CAS No. |
1204345-67-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23096 |
Synonyms |
2-aMino-5-isopropylbenzaMide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Isopropylbenzamide
Established Direct Synthesis Pathways
Two principal routes for the synthesis of 2-amino-5-isopropylbenzamide are the nitration and subsequent reduction of a suitable isopropylbenzoic acid derivative and the aminolysis of a substituted isatoic anhydride (B1165640).
This classical approach involves the electrophilic nitration of an aromatic precursor followed by the chemical reduction of the introduced nitro group to an amine. A logical starting material for this pathway is 4-isopropylbenzoic acid.
The synthesis proceeds in three main steps:
Nitration: 4-Isopropylbenzoic acid is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. The isopropyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. libretexts.org Consequently, the nitronium ion is directed to the position ortho to the isopropyl group and meta to the carboxylic acid, yielding 4-isopropyl-2-nitrobenzoic acid as the major product. sciepub.comnih.gov
Amidation: The resulting 4-isopropyl-2-nitrobenzoic acid is then converted to its corresponding amide, 4-isopropyl-2-nitrobenzamide. This can be achieved through various standard methods, such as conversion to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with ammonia (B1221849), or by direct amidation using a coupling agent.
Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is commonly accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. rsc.org Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid can also be employed. researchgate.netmdpi.com This step yields the final product, this compound.
Table 1: Illustrative Reaction Steps for Nitration/Reduction Pathway
| Step | Reactant | Reagents & Conditions | Product | Typical Yield (Analogous Reactions) |
| 1. Nitration | 4-Isopropylbenzoic Acid | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 4-Isopropyl-2-nitrobenzoic acid | 70-85% |
| 2. Amidation | 4-Isopropyl-2-nitrobenzoic acid | 1. SOCl₂2. Conc. NH₄OH | 4-Isopropyl-2-nitrobenzamide | >90% |
| 3. Reduction | 4-Isopropyl-2-nitrobenzamide | H₂ (g), Pd/C, Ethanol | This compound | 85-95% |
An alternative and often efficient method for preparing 2-aminobenzamides involves the use of isatoic anhydride precursors. researchgate.net This route leverages the reactivity of the cyclic anhydride to introduce the amide functionality directly.
The synthesis via this route involves two key steps:
Formation of 5-isopropylisatoic anhydride: The precursor, 4-isopropylanthanilic acid (2-amino-4-isopropylbenzoic acid), is required. This precursor can be synthesized through various methods, including the Hofmann rearrangement of 4-isopropylphthalimide. The 4-isopropylanthanilic acid is then cyclized to form 5-isopropylisatoic anhydride. A common method for this transformation is the reaction with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) in an inert solvent. orgsyn.org This reaction forms the characteristic benzo[d] researchgate.netgoogle.comoxazine-2,4-dione ring system. researchgate.net
Aminolysis: The synthesized 5-isopropylisatoic anhydride is subsequently treated with an ammonia source, such as aqueous or alcoholic ammonia. The ammonia acts as a nucleophile, attacking the more reactive carbonyl group (C4) of the anhydride ring. This leads to ring-opening and decarboxylation, directly forming the this compound product in a single, often high-yielding, step.
Table 2: Illustrative Reaction Steps for Isatoic Anhydride Pathway
| Step | Reactant | Reagents & Conditions | Product | Typical Yield (Analogous Reactions) |
| 1. Cyclization | 4-Isopropylanthanilic Acid | Triphosgene, Toluene (B28343), Reflux | 5-Isopropylisatoic anhydride | 80-90% |
| 2. Aminolysis | 5-Isopropylisatoic anhydride | Conc. NH₄OH, 25-40 °C | This compound | >90% |
Methodological Considerations for High Purity and Optimized Yield
Achieving high purity and maximizing yield are critical in the synthesis of this compound. This requires careful control over reaction parameters and an understanding of the underlying chemical principles governing each step.
Regioselectivity is a crucial consideration in the nitration and reduction pathway. As discussed, the directing effects of the isopropyl and carboxylic acid groups on the starting material, 4-isopropylbenzoic acid, synergistically favor the formation of the 2-nitro isomer. libretexts.org The ortho-, para- directing influence of the alkyl group and the meta- directing influence of the carboxyl group both guide the incoming electrophile to the C2 position. nih.gov By-products, such as the 3-nitro isomer, can form but are typically minor under controlled conditions. Stereochemical control is not a factor in the synthesis of this compound as the molecule is achiral.
Optimization of reaction conditions is essential for maximizing yield and minimizing impurities.
For the Nitration Pathway:
Nitration: The temperature must be carefully controlled (typically 0-10 °C) to prevent over-nitration and the formation of oxidative side products. acs.orgresearchgate.net The ratio of sulfuric to nitric acid can also be adjusted to control the concentration of the nitronium ion and the reaction rate. nih.govnih.gov
Reduction: The choice of catalyst and solvent can significantly impact the efficiency of the nitro group reduction. Palladium catalysts are highly effective but can be costly. rsc.org The reaction is often monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion without over-reduction of other functional groups. researchgate.net
For the Isatoic Anhydride Pathway:
Cyclization: The reaction to form the anhydride must be conducted under anhydrous conditions to prevent hydrolysis of the phosgene equivalent and the product. The choice of solvent is important; non-polar aprotic solvents like toluene or dichloromethane (B109758) are often preferred.
Aminolysis: The temperature and concentration of the ammonia solution can be optimized to ensure a rapid and complete reaction while minimizing potential side reactions, such as the formation of urea (B33335) derivatives.
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. acs.org
Economics: The cost of raw materials, reagents, and solvents is a primary factor. The nitration/reduction pathway uses relatively inexpensive bulk chemicals. nih.gov In contrast, the isatoic anhydride route may require a more complex and potentially costly starting material (4-isopropylanthanilic acid). Catalyst cost and reusability are key economic drivers for the catalytic reduction step. researchgate.net
Waste Management: Both synthetic routes generate acidic waste streams that require neutralization and proper disposal. The nitration process, in particular, produces large quantities of spent acid. nih.gov Developing processes that allow for the recycling of solvents and catalysts is crucial for sustainable, large-scale production. researchgate.net
Derivatization Strategies for Analogues and Probes
The structural scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatives are instrumental in structure-activity relationship (SAR) studies and for the development of chemical probes to investigate biological pathways.
Chemical Modification of the Amine Functionality
The primary amino group of this compound is a versatile handle for a range of chemical transformations, including acylation, alkylation, and arylation.
Acylation: The reaction of the amine with acylating agents such as acyl chlorides or anhydrides readily yields the corresponding N-acyl derivatives. For instance, treatment with benzoyl chloride in the presence of a base like pyridine (B92270) would afford N-(2-carbamoyl-4-isopropylphenyl)benzamide. This reaction is generally high-yielding and proceeds under mild conditions. A variety of substituted benzoyl chlorides can be employed to introduce diverse functionalities. scispace.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an appropriate aldehyde or ketone can be employed. Microwave-assisted alkylation using dialkyl carbonates has also been reported as a greener alternative to traditional methods. researchgate.net
Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the formation of a C-N bond between the aminobenzamide and an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium or copper catalyst. nih.govresearchgate.net Catalyst-controlled chemoselective arylation can be employed to selectively target the amino group over other potential reaction sites. nih.govresearchgate.net
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acyl chloride, pyridine | N-Acyl-2-amino-5-isopropylbenzamide |
| Alkylation | Alkyl halide, base or Reductive amination | N-Alkyl-2-amino-5-isopropylbenzamide |
| Arylation | Aryl halide, Pd or Cu catalyst, base | N-Aryl-2-amino-5-isopropylbenzamide |
Substituent Variation on the Aromatic Ring
Modification of the aromatic ring of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved through electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic substitution would likely occur at the remaining available positions, primarily ortho to the isopropyl group (C6) and ortho to the carboxamide group (C3).
Halogenation: Direct halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms onto the aromatic ring. researchgate.net The reaction conditions can be controlled to achieve mono- or di-halogenation.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, the strong activating effect of the amino group can lead to over-reaction and oxidative decomposition. libretexts.org To circumvent this, the amino group can be temporarily protected, for example, by acetylation to form an acetanilide, which moderates the activating effect and allows for more controlled nitration. libretexts.org
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid. Similar to nitration, protection of the amino group may be necessary to achieve the desired regioselectivity and prevent side reactions.
Nucleophilic Aromatic Substitution (SNAr): While the electron-rich aromatic ring of this compound is not inherently susceptible to nucleophilic attack, the introduction of strong electron-withdrawing groups (e.g., a nitro group) can activate the ring for SNAr reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For example, if a halogen atom were present on the ring, it could be displaced by a nucleophile. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and the rate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.com
Table 2: Potential Aromatic Ring Substitutions
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), acetonitrile | Bromo-2-amino-5-isopropylbenzamide |
| Nitration (with protection) | Acetic anhydride, then HNO₃/H₂SO₄ | Nitro-2-amino-5-isopropylbenzamide |
| Nucleophilic Substitution | (On a halogenated derivative) Nucleophile, base | Substituted-2-amino-5-isopropylbenzamide |
Formation of Conjugates for Mechanistic Studies
To investigate the mechanism of action and identify the biological targets of this compound derivatives, they can be conjugated to various reporter molecules, such as fluorescent dyes, biotin, or affinity tags. This is typically achieved by linking the reporter molecule to a reactive handle on the benzamide (B126) scaffold.
The primary amino group or a synthetically introduced functional group can serve as the point of attachment for conjugation. For instance, a derivative with a terminal alkyne or azide (B81097) group could be synthesized, allowing for conjugation to a reporter molecule via a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers high efficiency and selectivity under mild, biocompatible conditions.
Alternatively, the amine functionality can be directly coupled to a molecule containing a carboxylic acid using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). This method is widely used for bioconjugation to proteins and other biomolecules. youtube.com The resulting amide bond is stable, making this a robust method for creating conjugates for in vitro and in vivo studies. youtube.com For example, 2-aminobenzamide (B116534) derivatives have been conjugated to benzothiazole (B30560) moieties to explore their cytotoxic activities. researchgate.net
Green Chemistry Approaches in Synthetic Development
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound and its derivatives, several greener synthetic strategies can be employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-aminobenzamide derivatives from isatoic anhydride and amines can be performed under microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov Microwave-assisted synthesis can also be conducted under solvent-free conditions, further enhancing its green credentials. rsc.orgresearchgate.net
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. The synthesis of benzamides has been reported under solvent-free conditions by reacting carboxylic acids and urea in the presence of boric acid as a catalyst. scispace.com Another solvent-free approach involves the direct reaction of amines with enol esters. tandfonline.com
Use of Greener Catalysts and Reagents: The replacement of hazardous reagents and catalysts with more environmentally benign alternatives is a key aspect of green chemistry. For example, the use of commercially available copper as a catalyst for the synthesis of quinazolinones (which can be derived from 2-aminobenzamides) from alcohols offers a more economical and less toxic alternative to some precious metal catalysts. rsc.org The use of water as a solvent, where possible, is also a highly desirable green approach.
Table 3: Green Chemistry Approaches in Benzamide Synthesis
| Green Approach | Description | Example |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and reduce energy consumption. | Synthesis of 2-aminobenzamide derivatives from isatoic anhydride. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, minimizing waste. | Boric acid-catalyzed reaction of a carboxylic acid and urea. scispace.com |
| Greener Catalysts | Employment of less toxic and more abundant catalysts. | Copper-catalyzed synthesis of quinazolinones from 2-aminobenzamides and alcohols. rsc.org |
Structural Elucidation and Advanced Characterization Techniques for 2 Amino 5 Isopropylbenzamide
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular architecture of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-amino-5-isopropylbenzamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The isopropyl group should present a characteristic doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, arising from spin-spin coupling. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to appear as broad singlets, which can exchange with deuterium (B1214612) upon addition of D₂O.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, a total of 10 distinct carbon signals are expected. This includes the carbonyl carbon of the amide group, six unique aromatic carbons, and two signals for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon). The chemical shifts are influenced by the electronic effects of the amino and benzamide (B126) substituents on the aromatic ring.
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Isopropyl Group | ||
| -CH(CH₃)₂ | Septet, ~2.9 ppm | ~34 ppm |
| -CH(CH₃)₂ | Doublet, ~1.2 ppm | ~24 ppm |
| Aromatic Ring | ||
| C1-C=O | - | ~171 ppm |
| C2-NH₂ | - | ~148 ppm |
| Aromatic C-H | Multiplets, ~6.6-7.5 ppm | ~115-135 ppm |
| C5-CH | - | ~145 ppm |
| Functional Groups | ||
| -NH₂ | Broad singlet, ~4.5-5.5 ppm | - |
| -CONH₂ | 2 Broad singlets, ~7.5-8.0 ppm | - |
Predicted chemical shifts (ppm) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and concentration.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the amine and amide groups. The N-H stretching vibrations of the primary amine (-NH₂) and the primary amide (-CONH₂) are expected to appear as distinct bands in the region of 3200-3500 cm⁻¹. The amide group also gives rise to two other characteristic absorptions: the strong C=O stretching vibration (Amide I band) around 1640-1680 cm⁻¹ and the N-H bending vibration (Amide II band) near 1600-1640 cm⁻¹. Aromatic C=C stretching absorptions and aliphatic C-H stretching from the isopropyl group would also be clearly visible.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amide (-CONH₂) | N-H Stretch | 3200 - 3400 (two bands) |
| Carbonyl (Amide) | C=O Stretch (Amide I) | 1640 - 1680 |
| Primary Amide (-CONH₂) | N-H Bend (Amide II) | 1600 - 1640 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Isopropyl Group | C-H Stretch | 2850 - 3000 |
Data is based on typical ranges for the indicated functional groups.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
The molecular formula for this compound is C₁₀H₁₄N₂O, corresponding to a molecular weight of approximately 178.23 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (exact mass: 178.1106). lgcstandards.com
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺), cleavage of the amide bond, and other fragmentations characteristic of substituted anilines and benzamides. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
| Ion | m/z (Predicted) | Identity |
| [M]⁺ | 178 | Molecular Ion |
| [M-15]⁺ | 163 | Loss of a methyl group (-CH₃) |
| [M-43]⁺ | 135 | Loss of an isopropyl group (-CH(CH₃)₂) |
| [M-44]⁺ | 134 | Loss of the amide group (-CONH₂) |
Fragmentation patterns are predictive and can be confirmed by tandem MS (MS/MS) experiments.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a laboratory technique for the separation of a mixture. It is essential for determining the purity of a compound and for isolating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecule. nih.govnih.gov
A typical RP-HPLC method involves a stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, and a polar mobile phase. waters.com A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve efficient separation. For instance, a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape, would be suitable. Detection is typically performed using a UV detector, set to a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm).
Method validation is a critical step to ensure the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, and specificity. nih.gov
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 silica gel (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net
To overcome these limitations, derivatization is typically required. nih.govyoutube.com This chemical process converts the polar N-H groups of the amine and amide into less polar, more volatile derivatives. Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. nih.gov Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This approach allows for high-resolution separation and sensitive detection, making it suitable for trace-level analysis in complex matrices. researchgate.net
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) in Characterization
Hyphenated analytical techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the characterization of chemical compounds in complex mixtures and for providing detailed structural information. waters.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for the analysis of moderately polar to polar compounds. nih.gov For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode, would be suitable. The amino group would be readily protonated under these conditions.
A hypothetical LC-MS analysis would likely yield a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 179.12. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. The predicted fragmentation pattern would involve characteristic losses of neutral fragments from the parent molecule. A summary of plausible LC-MS/MS data is provided in Table 2. The fragmentation would likely be initiated by cleavage of the bonds adjacent to the carbonyl group and the isopropyl substituent. nih.gov
Table 2: Hypothetical LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 179.12 | 162.09 | NH₃ (Ammonia) | [C₁₀H₁₂O+H]⁺ |
| 179.12 | 136.08 | C₃H₇ (Isopropyl radical) | [C₇H₈N₂O+H]⁺ |
| 179.12 | 121.06 | CONH₂ and C₃H₇ | [C₇H₇+H]⁺ (protonated toluene-like fragment) |
| 179.12 | 93.07 | C₃H₇ and CO | [C₆H₇N+H]⁺ (protonated aminophenyl-like fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Aromatic amines and amides can be analyzed by GC-MS, although derivatization is sometimes employed to enhance volatility and improve chromatographic peak shape. nih.gov Assuming the compound is sufficiently volatile, it could be analyzed directly.
In a hypothetical GC-MS analysis using electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 178.11. The fragmentation pattern under EI is typically more extensive than in ESI. wikipedia.org The primary fragmentation pathways would likely involve alpha-cleavage at the isopropyl group and cleavage of the amide bond. researchgate.net A predicted summary of the key fragments is presented in Table 3.
Table 3: Hypothetical GC-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Relative Intensity | Putative Fragment Structure / Origin |
| 178 | Moderate | [C₁₀H₁₄N₂O]⁺ (Molecular Ion) |
| 163 | High | [M - CH₃]⁺ (Loss of a methyl group from the isopropyl substituent) |
| 135 | Moderate | [M - C₃H₇]⁺ (Loss of the isopropyl group) |
| 120 | High | [C₇H₆NO]⁺ (Resulting from cleavage of the C-N amide bond) |
| 92 | Moderate | [C₆H₆N]⁺ (Further fragmentation of the aromatic portion) |
Computational Chemistry and Theoretical Studies on 2 Amino 5 Isopropylbenzamide
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental in predicting how a ligand, such as 2-amino-5-isopropylbenzamide, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For this compound, this would involve identifying potential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that can contribute to binding. For instance, the amino group and the amide group of this compound are potential sites for hydrogen bonding with amino acid residues in a receptor's active site. dergipark.org.trresearchgate.net
In studies of related benzamide (B126) derivatives, docking simulations have been successfully used to elucidate binding modes. For example, in the investigation of benzamide derivatives as topoisomerase inhibitors, docking studies revealed key interactions within the enzyme's active site, with binding energies calculated to quantify the affinity. dergipark.org.trresearchgate.net Similarly, for this compound, docking could be employed to screen for potential protein targets and to understand the structural basis of its activity.
| Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | The energy released upon ligand binding; a more negative value indicates stronger binding. | Predicting the strength of interaction with a potential biological target. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The amino and amide groups are key hydrogen bonding sites. mdpi.com |
| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | The isopropyl group and the benzene (B151609) ring can engage in hydrophobic interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring can participate in π-π stacking with aromatic amino acid residues. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models can be developed using either 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and molecular connectivity indices. nih.gov 3D-QSAR, on the other hand, utilizes descriptors derived from the 3D structure of the molecule, such as molecular interaction fields. tandfonline.comnih.gov
For a series of compounds including this compound, a 2D-QSAR model could be developed to predict a particular biological activity, such as antimicrobial or anticancer effects, based on descriptors calculated from its structure. nih.gov A 3D-QSAR approach, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning this compound with other similar molecules and then correlating their 3D steric and electrostatic fields with their biological activities. nih.govmdpi.com This can provide a more detailed understanding of the structural requirements for activity.
QSAR models can be further categorized as ligand-based or structure-based. Ligand-based QSAR models are developed when the 3D structure of the target receptor is unknown. These models are built solely on the structural information of a set of ligands with known activities. nih.govmdpi.com
Conversely, structure-based QSAR models are employed when the 3D structure of the receptor is available. These models incorporate information about the ligand-receptor interactions, such as docking scores and interaction energies, into the QSAR equation. This approach can provide more accurate and mechanistically interpretable models. For this compound, if a potential protein target is identified and its structure is known, a structure-based QSAR model could be developed to guide the design of more potent analogs.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, this would involve exploring the rotational freedom around its single bonds, particularly the bond connecting the isopropyl group to the benzene ring and the amide bond.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.govtandfonline.com An MD simulation of this compound, either in a solvent or bound to a receptor, can reveal its conformational flexibility, the stability of its interactions with the target, and the role of solvent molecules. nih.govtandfonline.comrsc.org In studies of similar benzamide analogues, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.govtandfonline.com
| Simulation Parameter | Description | Insight Gained for this compound |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the ligand's conformation in the binding site over time. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Identifies flexible regions of the ligand and the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Determines the persistence of key hydrogen bonding interactions. |
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations, based on quantum mechanics, can provide detailed information about the distribution of electrons in a molecule and its reactivity. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.
Prediction of Key Molecular Descriptors for Research Design
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors can be used in QSAR studies and to predict various physicochemical properties. A wide range of descriptors can be calculated for this compound, including constitutional, topological, geometric, and electronic descriptors.
For instance, descriptors related to lipophilicity (e.g., logP) are crucial for predicting a molecule's ability to cross cell membranes. Descriptors related to molecular size and shape can influence how well a molecule fits into a receptor's binding site. The prediction of these key molecular descriptors is an essential first step in the rational design of new molecules based on the this compound scaffold.
| Descriptor Type | Example Descriptor | Significance for this compound |
| Constitutional | Molecular Weight | Basic property influencing diffusion and transport. |
| Topological | Molecular Connectivity Indices | Encodes information about the branching of the molecule. nih.gov |
| Geometric | Molecular Surface Area | Relates to the molecule's interaction with its environment. |
| Electronic | Dipole Moment | Influences the molecule's interaction with polar molecules and electric fields. |
| Physicochemical | LogP | Predicts the molecule's solubility in water and lipids. |
Mechanistic Investigations of Biological Interactions Non Clinical and Mechanistic Focus
Elucidation of Molecular Targets and Pathways
While specific studies on 2-amino-5-isopropylbenzamide are not available, the 2-aminobenzamide (B116534) core structure is a recognized pharmacophore in various biologically active molecules.
There is no available research specifically detailing the inhibitory activity of this compound against phosphopantetheinyl transferase PptT. Investigations into novel inhibitors of this essential mycobacterial enzyme have explored other chemical scaffolds, but have not included this specific compound. nih.govnih.gov
Specific receptor binding assays and ligand efficacy studies for this compound have not been documented in the reviewed scientific literature. Receptor binding assays are a standard method to determine the affinity of a ligand for a receptor, and such studies would be necessary to identify any potential receptor-mediated activity of this compound. nih.govcore.ac.uksigmaaldrich.combindingdb.org
There is no specific data on the modulation of cytochrome P450 (CYP) enzymes by this compound. However, related compounds, such as 1-aminobenzotriazole (B112013) (ABT), are known non-selective, mechanism-based inactivators of CYP enzymes and are used to study the role of these enzymes in xenobiotic metabolism. nih.govnih.gov It is plausible that 2-aminobenzamide derivatives could also interact with CYP enzymes, but this has not been experimentally verified for the specific compound .
Table 1: Investigated Biological Interactions of the 2-Aminobenzamide Scaffold This table is based on the activities of the broader class of 2-aminobenzamide derivatives due to a lack of specific data for this compound.
| Interaction Type | Target/Pathway | Findings for 2-Aminobenzamide Derivatives |
| Enzyme Inhibition | Histone Deacetylases (HDACs) | The 2-aminobenzamide moiety is a key structural feature for the inhibition of class I HDACs (HDAC1, 2, and 3). nih.govnih.gov |
| Enzyme Modulation | Cytochrome P450 (CYP) Enzymes | While not directly studied for 2-aminobenzamides, related compounds like 1-aminobenzotriazole show pan-CYP inhibition. nih.govnih.gov |
| DNA Methylation | ADP-ribosylation pathway | 2-Aminobenzamide can antagonize induced DNA hypomethylation by inhibiting ADP-ribose synthesis. nih.gov |
Applications in Proteomics Research as a Biochemical Probe
The 2-aminobenzamide scaffold has been incorporated into biochemical probes for proteomics research, particularly in the study of enzyme inhibitors.
While there is no evidence of this compound being used for the enrichment and identification of N-terminally modified proteins, other chemical methods utilizing reagents like 2-ethynylbenzaldehydes have been developed for the selective modification of peptide and protein N-termini. mdpi.commdpi.com These methods allow for the introduction of bioorthogonal functional groups for subsequent analysis.
The 2-aminobenzamide core is a well-established component of histone deacetylase (HDAC) inhibitors. nih.govnih.gov These inhibitors are crucial tools for studying the dynamics of protein acetylation. By inhibiting HDACs, these compounds lead to an increase in histone acetylation, which can be studied using proteomic techniques. For instance, activity-based profiling probes (ABPPs) derived from 2-aminobenzamide HDAC inhibitors have been used to identify protein targets in complex biological samples. nih.gov
Regarding protein methylation, some aminobenzamide derivatives, such as 3-aminobenzamide, have been shown to alleviate elevated DNA methylation in certain disease models by enhancing the expression of DNA repair genes. nih.gov This suggests a potential role for aminobenzamide compounds in studying the interplay between DNA repair and methylation dynamics.
Table 2: Applications of the 2-Aminobenzamide Scaffold in Proteomics Research This table is based on the applications of the broader class of 2-aminobenzamide derivatives due to a lack of specific data for this compound.
| Application | Technique | Role of 2-Aminobenzamide Scaffold |
| Target Identification | Activity-Based Protein Profiling (ABPP) | Incorporated into probes to identify the targets of HDAC inhibitors in cellular extracts. nih.gov |
| Study of Protein Acetylation | HDAC Inhibition | Used as a core structure in HDAC inhibitors to study the effects of increased histone acetylation on cellular processes. nih.govnih.gov |
| Study of DNA Methylation | Modulation of DNA Repair Pathways | 3-Aminobenzamide has been used to study the relationship between DNA damage, repair, and methylation. nih.gov |
Cellular Pathway Analysis and Signaling Modulation
Specific cellular pathways and signaling cascades modulated by this compound have not been definitively characterized. The biological activity of benzamide (B126) derivatives is diverse and highly dependent on their substitution patterns, which dictate their molecular targets. Analogous compounds have been shown to interact with a variety of cellular systems.
For instance, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which share the 2-amino-5-substituted benzamide core, have been investigated for their effects on cancer cell lines. These studies revealed that such compounds can inhibit cell viability in a dose-dependent manner. At lower concentrations, they may induce a transient cell-cycle delay, while at higher concentrations, they can lead to cell death, suggesting interference with pathways controlling cell proliferation and apoptosis. nih.gov Benzamidoxime derivatives, in general, are noted for their potential to inhibit tumor cell growth, hinting that their mechanism could involve critical cell signaling pathways. nih.gov
Given the structural elements of this compound, it could potentially interact with various biological targets, but without direct experimental evidence, any proposed pathway is speculative. The activity of benzamides as enzyme inhibitors or receptor ligands is common, suggesting that its effects would likely be traced to the modulation of a specific protein's function and its downstream signaling cascade.
Structure-Activity Relationship (SAR) Studies in Biological Systems
The structure-activity relationship (SAR) for this compound has not been specifically elucidated. However, SAR studies on a wide range of benzamide analogues provide a framework for understanding how each component of the this compound structure might contribute to its biological activity. The key structural features are the benzamide core, the amino group at position 2, the isopropyl group at position 5, and the N-isopropyl group on the amide.
The biological profile of a benzamide derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring and the amide nitrogen.
The 5-Isopropyl Group: Substituents at the 5-position of the benzamide ring can significantly impact potency and selectivity. An isopropyl group is a moderately bulky and lipophilic substituent. Lipophilicity can affect membrane permeability and hydrophobic interactions within a target's binding pocket. Studies on other series of benzamides have shown that varying the size and electronics of substituents at this position can drastically alter biological activity.
The N-Isopropyl Amide Group: The substituent on the amide nitrogen plays a pivotal role in defining the compound's interaction with its biological target. An N-isopropyl group provides steric bulk compared to an unsubstituted amide, which can influence binding affinity and selectivity.
The following table, derived from studies on analogous benzamide series, illustrates how modifications to these positions can affect biological activity in other contexts.
| Base Scaffold | Position of Variation | Substituent | Observed Biological Effect in Analogues |
| 2-Aminobenzamide | 5-position | Chloro (Cl) | In N-(2-amino-5-chlorobenzoyl)benzamidoxime, this substitution resulted in potent inhibition of leukemia cell growth. nih.gov |
| 2-Aminobenzamide | 5-position | Methoxy (B1213986) (OCH₃) | In other series, methoxy groups have been shown to modulate activity, often enhancing potency due to electronic and steric effects. |
| Benzamide | Amide Nitrogen (N) | Hydrogen (H) | Unsubstituted amides often show different potency and selectivity profiles compared to their N-substituted counterparts. |
| Benzamide | Amide Nitrogen (N) | Phenyl | N-phenyl substitution can introduce potential for pi-stacking interactions and significantly alters the molecule's shape and properties. |
This table is for illustrative purposes based on findings for analogous compound series and does not represent direct data for this compound.
Designing benzamide analogues with high selectivity for a specific biological target is a key objective in medicinal chemistry. General principles that could be applied to modify a molecule like this compound include:
Conformational Restriction: Introducing rigid structural elements or linkers can lock the molecule into a specific conformation that is preferred by the intended target, thereby reducing off-target binding. For example, incorporating the N-alkyl group into a ring system can enhance selectivity. Studies on pyrrolidine (B122466) amide derivatives showed that conformationally restricted linkers improved selectivity for N-acylethanolamine acid amidase (NAAA) over fatty acid amide hydrolase (FAAH). rsc.org
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can fine-tune selectivity. For instance, the isopropyl group at the 5-position could be replaced with other alkyl groups, a cyclopropyl (B3062369) ring, or a trifluoromethyl group to probe the steric and electronic requirements of a target binding site.
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity and hydrogen bonding capacity can alter target engagement. The ortho-amino group offers a site for modification to modulate its hydrogen-bonding potential, which could be critical for selective interactions.
The potential biological activity of this compound can be contextualized by comparing it to structurally related compounds.
Comparison with 2-Amino-5-chlorobenzamide derivatives: The N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues have demonstrated significant growth-inhibitory effects on human leukemia cells. nih.gov The replacement of the chloro group in these compounds with an isopropyl group in this compound would increase lipophilicity and steric bulk at the 5-position. This change could either enhance or diminish activity depending on the specific topology of the target's binding site. If a hydrophobic pocket exists at this position, the isopropyl group may lead to stronger binding.
Comparison with other 5-Substituted Benzamides: Research on benzamides as inhibitors of Mycobacterium tuberculosis QcrB showed that small, electron-rich substitutions at the C-5 position were most active, while electron-withdrawing groups were less tolerated. While this compound has an amino group at C-2, this finding highlights the sensitivity of benzamide activity to the nature of the C-5 substituent.
Importance of the Ortho-Amino Group: In studies of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors, the position of side chains significantly influenced activity and selectivity. This underscores that the specific arrangement of substituents, such as the ortho-amino group in this compound, is likely a key determinant of its biological function compared to its meta- and para-isomers.
The table below presents a comparative overview of activities found in various benzamide analogues from the literature.
| Compound Class | Key Structural Features | Reported Biological Activity | Reference |
| N-(2-amino-5-chlorobenzoyl) benzamidoxime | 2-amino, 5-chloro benzamide core | Inhibition of human leukemia cell growth | nih.gov |
| Pyrrolidine amides | Conformationally restricted linkers | Selective inhibition of NAAA enzyme | rsc.org |
| Cyclopentaquinolines | Fused heterocyclic system | DNA intercalation and Topoisomerase II inhibition | rsc.org |
This table provides examples of activities for different classes of compounds containing amide functionalities to illustrate the diversity of potential actions, and is not direct evidence of activity for this compound.
Applications in Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Organic Synthesis
2-Amino-5-isopropylbenzamide is a key intermediate in the synthesis of a variety of heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. The presence of the ortho-amino and amide groups on the benzene (B151609) ring provides a reactive scaffold for the construction of fused ring systems.
One of the most significant applications of 2-aminobenzamide (B116534) derivatives is in the synthesis of quinazolinones. mdpi.comresearchgate.net These compounds are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net The synthesis of quinazolinones from 2-aminobenzamides can be achieved through various methods, such as condensation with aldehydes or through copper-catalyzed reactions with alcohols. mdpi.com The general reaction involves the formation of an imine intermediate followed by intramolecular cyclization to yield the quinazolinone core. The isopropyl group at the 5-position of this compound can modulate the solubility and biological activity of the resulting quinazolinone derivatives.
The amino group of this compound can also serve as a nucleophile in reactions to form other heterocyclic systems. For instance, it can be used in the synthesis of benzodiazepines and other related structures that are of interest in medicinal chemistry.
Precursor for Advanced Organic Building Blocks
Beyond its direct use in the synthesis of bioactive molecules, this compound can be chemically modified to create more elaborate and functionalized organic building blocks. rsc.org These advanced building blocks can then be used in multistep synthetic sequences to construct highly complex molecular architectures.
The primary amino group can be transformed into a wide array of other functional groups. For example, diazotization of the amino group, followed by substitution reactions (Sandmeyer reaction), can introduce functionalities such as halogens, cyano, or hydroxyl groups. These transformations provide access to a new set of substituted benzamide (B126) derivatives with altered reactivity and potential for further synthetic elaboration.
Furthermore, the amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, offering additional pathways for diversification. The resulting amino acids or diamines can serve as monomers for the synthesis of peptides or polyamides. nih.gov The presence of the isopropyl group provides steric bulk and lipophilicity, which can be advantageous in designing molecules with specific binding properties or improved membrane permeability.
Contribution to the Synthesis of Specialty Chemicals and Materials
The structural features of this compound make it a candidate for the synthesis of specialty chemicals, including dyes and pigments. The aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes. The specific shade and properties of the resulting dye would be influenced by the isopropyl substituent and the nature of the coupling partner.
In the field of materials science, building blocks derived from proteins and amino acids are increasingly being explored for the creation of functional materials. nih.govnih.gov While direct applications of this compound in this area are not extensively documented, its structure is analogous to building blocks used in the synthesis of high-performance polymers and functional organic materials. The combination of the aromatic ring, amide linkage, and reactive amino group suggests its potential as a monomer or a modifying agent in the production of specialty polymers with tailored thermal and mechanical properties.
Design and Synthesis of Functionalized Polymers and Co-polymers
The bifunctional nature of this compound, possessing both a reactive amino group and an amide linkage, makes it a suitable monomer for the synthesis of functionalized polymers, particularly polyamides. researchgate.netrsc.orggreenchemicals.eu Polyamides are a class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.
This compound can be incorporated into polymer chains through polycondensation reactions. For example, it can be reacted with diacyl chlorides or dicarboxylic acids to form aromatic polyamides. The isopropyl group would act as a bulky side group, potentially disrupting chain packing and thereby enhancing the solubility and processability of the resulting polymer, a common challenge with aromatic polyamides.
The primary amino group also allows for its use as a functional comonomer in copolymerization reactions with other monomers, such as acrylates or styrenics. nih.gove3s-conferences.orggoogle.com This can be used to introduce specific functionalities into the resulting copolymer. For instance, the amino group can serve as a site for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's properties for specific applications, such as drug delivery or as a support for catalysts.
Below is a table summarizing the potential applications of this compound in polymer synthesis:
| Polymer Type | Role of this compound | Potential Properties and Applications |
|---|---|---|
| Aromatic Polyamides | Monomer (with diacyl chlorides/dicarboxylic acids) | Enhanced solubility and processability due to the isopropyl group. High thermal and mechanical stability. |
| Functional Copolymers | Comonomer (e.g., with acrylates, styrenes) | Introduces amino functionality for post-polymerization modification, improving adhesion, or altering surface properties. |
| Poly(amide-imide)s | Potential precursor to a diamine monomer | High-performance polymers with excellent thermal and chemical resistance for demanding applications. |
Environmental and Agro Chemical Research Perspectives
Investigation as a Metabolite of Herbicides (e.g., Bentazon)
2-amino-5-isopropylbenzamide is recognized primarily as a metabolite of the post-emergence herbicide Bentazon. nih.gov Following the application of Bentazon in agricultural settings, it undergoes microbial degradation in the soil. One of the metabolic pathways involves the cleavage of the benzothiadiazine ring of the parent molecule, which results in the formation of this compound, often referred to in literature as AIBA (2-amino-N-isopropylbenzamide). usda.govacs.org
Studies have identified AIBA as one of several minor metabolites formed during the breakdown of Bentazon. For instance, in laboratory studies observing the fate of Bentazon in soil, AIBA is consistently identified as an intermediate product alongside other metabolites like 6-hydroxybentazon and 8-hydroxybentazon. acs.org The formation of AIBA is a key step in the environmental degradation pathway of Bentazon, preceding further breakdown into simpler compounds. usda.gov
Studies on Interactions with Environmental Matrices
The interaction of this compound with various components of the environment, particularly soil, is a critical area of study for understanding its persistence and potential mobility.
Once formed, this compound is subject to further processes within the soil. Research indicates that its adsorption to soil particles is greater than that of its parent compound, Bentazon. A study comparing the sorption of Bentazon and its degradation products in Dundee silt loam and Sharkey clay found that the sorption affinity increased in the order of Bentazon < this compound < N-methyl bentazon. This suggests that the metabolite is less mobile in the soil solution than the parent herbicide.
| Compound | Relative Sorption Affinity in Soil | Mobility Potential |
|---|---|---|
| Bentazon | Low | High |
| This compound | Moderate | Moderate |
| N-methyl bentazon | Higher | Low |
The interaction between this compound and soil organic matter, particularly humic substances, plays a significant role in its environmental fate. Studies have shown that intermediary products of Bentazon degradation, including this compound, are quickly and readily bound to the non-bioavailable fraction of soil organic matter. nih.gov
Research involving oxidative enzymes, such as laccases and peroxidases commonly found in soil, demonstrates that these enzymes can facilitate the incorporation of this compound into humic material. In a study using humic monomers like guaiacol (B22219) as a co-substrate, the presence of these enzymes significantly enhanced the transformation of this compound. nih.gov This process, known as oxidative coupling, effectively binds the metabolite to the complex structure of humic substances, reducing its availability and mobility in the soil. nih.gov
| Enzyme | Percentage Decrease in Concentration |
|---|---|
| Laccase | 57% |
| Peroxidase | 70% |
Data sourced from a study on the interaction of Bentazon and its metabolites with humic monomers. nih.gov
Research on Impact on Soil Microbial Ecology and Chemistry (mechanistic, non-clinical)
Direct research on the specific impacts of this compound on the broader soil microbial community structure is limited. However, its role as a readily available substrate for microbial activity provides insight into its effects on soil chemistry and ecology. The rapid hydrolysis of this compound to anthranilic acid, which is then easily catabolized by numerous soil microorganisms, suggests that its presence can stimulate specific microbial populations. usda.govacs.org
Environmental Fate and Transport Modeling
Specific environmental fate and transport models for this compound are not widely documented. However, its behavior can be inferred from the known properties of its parent compound, Bentazon, and its own distinct chemical characteristics. Fate and transport evaluations consider how contaminants move through the environment and what chemical, physical, or biological changes they undergo. cdc.gov
Models for a compound like this compound would need to account for several key factors:
Formation Rate: Its appearance is dependent on the degradation rate of Bentazon.
Adsorption: It exhibits higher sorption to soil particles than Bentazon, which would decrease its leaching potential. The adsorption/desorption affinity, reported as Kd or Koc values, is a critical input for modeling its movement. epa.gov
Degradation Rate: As an unstable intermediate, its own rapid rate of degradation into anthranilic acid is a crucial parameter that limits its persistence and transport. usda.gov
Interaction with Organic Matter: Its propensity to become bound to humic substances would be modeled as a sink, reducing the mobile fraction of the compound in the soil. nih.govnih.gov
While the parent compound Bentazon is considered mobile due to high water solubility and low adsorption, its potential for transport is mitigated by its rapid degradation. orst.edu The metabolite, this compound, is even less likely to be transported over significant distances due to its higher sorption and rapid subsequent transformation.
Future Directions and Emerging Research Avenues for 2 Amino 5 Isopropylbenzamide
Advancements in Asymmetric Synthesis and Chiral Derivatization
Future research will likely focus on creating chiral derivatives of 2-amino-5-isopropylbenzamide, as chirality is a critical factor in determining the efficacy and specificity of bioactive molecules.
Asymmetric Synthesis: The development of novel synthetic methods that can introduce chirality into the this compound scaffold is a key area of future research. Modifications to the isopropyl group or the aromatic ring could create stereogenic centers. Recent progress in asymmetric catalysis offers promising tools for this endeavor. For instance, bifunctional organocatalysts have been successfully used for the enantioselective synthesis of axially chiral benzamides through processes like aromatic electrophilic bromination. beilstein-journals.orgd-nb.infonih.govnih.gov Applying such catalysts could allow for the controlled synthesis of specific stereoisomers of this compound derivatives, enabling detailed investigation into their structure-activity relationships.
Chiral Derivatization: For the analysis and separation of potential chiral derivatives, advanced chiral derivatization techniques will be essential. The primary amino group in this compound is an ideal handle for derivatization. Chiral derivatizing agents (CDAs) react with the amine to form diastereomers that can be readily separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Future work could explore a range of modern CDAs to develop robust analytical methods for new chiral analogues. The benzamide (B126) chromophore itself can also be utilized in stereochemical studies using circular dichroism, providing insights into the absolute configuration of new derivatives. researchgate.net
Table 1: Chiral Derivatizing Agents for Primary Amines
| Derivatizing Agent | Abbreviation | Detection Method | Application |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Fluorescence | Separation of amino acid enantiomers and chiral amines. acs.org |
| 4-Chloro-7-nitro-1,2,3-benzoxadiazole | NBD-Cl | Fluorescence, UV | Enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.org |
| trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride | - | Fluorescence | Enantiomeric discrimination of chiral primary amines by HPLC. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel this compound derivatives by accelerating the discovery process and optimizing molecular properties. frontiersin.orgnih.govresearchgate.net
De Novo Design and Virtual Screening: Generative AI models can explore vast chemical spaces to design novel molecules from scratch. umich.edunih.gov By providing the this compound scaffold as a starting point, these algorithms can generate libraries of virtual derivatives with desirable characteristics. These libraries can then be screened computationally against specific biological targets, significantly reducing the time and cost associated with traditional high-throughput screening.
Predictive Modeling: Machine learning models can be trained on existing data from other benzamide compounds to predict the biological activities and physicochemical properties of new derivatives. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between molecular structures and their biological effects, guiding the rational design of more potent and selective compounds. vanderbilt.edu Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. nih.gov
Table 2: Applications of AI/ML in Compound Design
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models (e.g., RNNs, GANs) | Algorithms that create new molecular structures based on learned patterns from existing data. frontiersin.org | De novo design of novel derivatives with optimized properties for specific targets. |
| Predictive Modeling (QSAR) | Establishes a mathematical relationship between chemical structure and biological activity. vanderbilt.edu | Rapidly predicts the potency of new virtual compounds, prioritizing synthesis efforts. |
| ADMET Prediction | Uses computational models to forecast the pharmacokinetic and safety profiles of molecules. nih.gov | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. |
| Reinforcement Learning | An AI training method that allows models to learn optimal molecular modifications to maximize a desired outcome (e.g., binding affinity). nih.gov | Iteratively refines the this compound scaffold to enhance target-specific activity. |
Exploration of Novel Biological Modulatory Roles Beyond Current Scope
While the biological activity of this compound itself is not well-defined, the benzamide core is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.net Future research should focus on screening derivatives of this compound against a diverse range of biological targets to uncover new therapeutic applications.
Anticancer and Antiproliferative Activity: Benzamide derivatives have shown significant potential as anticancer agents. nih.gov Some act as Smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov Screening a library of this compound analogues could identify new compounds that modulate this or other cancer-related pathways.
Neurological and Ion Channel Targets: The benzamide structure is present in drugs targeting the central nervous system. Future studies could explore derivatives as inhibitors of enzymes like acetylcholinesterase or carbonic anhydrase, which are relevant in neurodegenerative diseases. nih.gov Additionally, the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has recently been identified as a target for benzamide analogues, opening a new avenue for investigating their role in neurological signaling. nih.gov
Antimicrobial and Agrochemical Applications: The search for new antimicrobial agents is a global health priority. Benzamide derivatives have demonstrated activity against various bacterial strains, including resistant ones. cyberleninka.runanobioletters.com Similarly, substituted benzamides have been developed as pesticides with insecticidal and fungicidal properties. mdpi.com Systematic screening of this compound derivatives could yield novel lead compounds in both medicine and agriculture.
Development of New Research Tools and Probes for Mechanistic Biology
The this compound scaffold can be chemically modified to create sophisticated tools for studying biological processes. By incorporating fluorophores or other reporter groups, derivatives can be transformed into sensors and probes for mechanistic studies.
Fluorescent Chemosensors: Amide-containing structures have been successfully used to create fluorescent sensors for detecting specific metal ions. rsc.orgresearchgate.net For example, a probe can be designed where the binding of an ion to a receptor linked to the benzamide core causes a change in fluorescence (e.g., "turn-on" or "turn-off" response). rsc.org This approach could be adapted to develop sensors for biologically relevant analytes beyond metal ions by modifying the receptor unit. The development of such probes is crucial for real-time monitoring of analytes in complex biological systems. acs.orgacs.org
Activity-Based Probes: Another promising direction is the design of activity-based probes (ABPs). These probes typically feature a reactive group (a "warhead") that forms a covalent bond with the active site of a target enzyme, allowing for its detection and characterization. The this compound structure could serve as the recognition element of an ABP, guiding the probe to a specific class of enzymes. This strategy has been instrumental in discovering new drug targets and understanding enzyme function in living systems.
Interdisciplinary Research Opportunities with Physics and Materials Science
The applications of this compound are not limited to the life sciences. Its aromatic and amide functionalities make it an attractive building block for the synthesis of novel organic materials.
Functional Polymers: Aromatic amides are the repeating units of aramids, a class of high-performance polymers known for their exceptional strength and thermal stability. Poly(p-benzamide) is a well-known example that forms liquid crystal solutions, which are crucial for spinning high-strength fibers. acs.org Derivatives of this compound could be explored as novel monomers for creating functional polymers. noaa.gov The amino and amide groups provide sites for polymerization, while the isopropyl substituent could be used to tune properties such as solubility and processability. acs.orgresearchgate.net
Organic Electronics: There is a growing interest in organic materials for electronic applications. Polycyclic fused amide derivatives have recently been developed as emitters for organic light-emitting diodes (OLEDs). mdpi.com The inherent electronic properties of the aromatic benzamide structure suggest that derivatives of this compound could be investigated for their potential in organic electronics, such as in the fabrication of sensors, transistors, or other semiconductor devices.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 2-Amino-5-isopropylbenzamide with high purity?
- Answer : Synthesis typically involves nitration of 5-isopropylbenzamide followed by catalytic reduction of the nitro group to an amine. Key steps include:
- Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like di-nitrated derivatives.
- Reduction : Employ hydrogenation with palladium-on-carbon (Pd/C) or catalytic transfer hydrogenation (e.g., ammonium formate) to reduce the nitro group.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate) .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Answer : Combine ¹H/¹³C NMR and FT-IR for structural validation:
- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (benzene ring), an NH₂ singlet (~δ 5.2 ppm), and isopropyl methyl splits (δ 1.2–1.4 ppm).
- FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bends (~1600 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook for accuracy .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%).
Q. What solvent systems are optimal for stabilizing this compound in biological assays?
- Answer : Use DMSO for stock solutions (≤10 mM) due to its solubility profile. For aqueous buffers (e.g., PBS), ensure ≤1% DMSO to avoid cytotoxicity. Pre-filter (0.22 µm) to remove particulates. Document solvent effects on assay controls to avoid false positives .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the biological activity of this compound across cell lines?
- Answer :
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀ variability.
- Target engagement assays : Use pull-down assays with labeled probes or SPR to confirm direct binding to hypothesized targets (e.g., kinases).
- Pathway analysis : Pair RNA-seq with phosphoproteomics to differentiate on-target vs. off-target effects. For example, inconsistent cytotoxicity in cancer cells may arise from differential expression of metabolic enzymes .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound derivatives?
- Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., PARP-1). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR modeling : Train models on derivatives with varied substituents (e.g., halogens at position 5) to correlate logP, polar surface area, and IC₅₀. Include cross-validation to avoid overfitting .
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Answer : Conduct a reproducibility audit :
- Variable control : Standardize reagent quality (e.g., anhydrous solvents), reaction scale, and equipment (e.g., Schlenk line for air-sensitive steps).
- Byproduct analysis : Use LC-MS to identify side products (e.g., oxidized amines).
- Data reconciliation : Apply statistical tools (ANOVA) to compare yields under identical conditions. Contradictions may stem from unoptimized reduction steps or residual catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
